molecular formula C6H5Cl B7761518 Chlorobenzene CAS No. 68411-45-0

Chlorobenzene

Cat. No. B7761518
Key on ui cas rn: 68411-45-0
M. Wt: 112.55 g/mol
InChI Key: MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Patent
US04868310

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Smiles
C(C=C)#N.C1(CCCCC1)O
Name
Quantity
51.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 30 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added through two addition funnels into a flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 60°-70° C. for 3-5 hours
Duration
4 (± 1) h
ADDITION
Type
ADDITION
Details
was added slowly
WAIT
Type
WAIT
Details
the mixture brought to 60° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
C under nitrogen and held at 60° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with warm water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)NC(CCS)=O
Name
Type
product
Smiles
ClC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04868310

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Smiles
C(C=C)#N.C1(CCCCC1)O
Name
Quantity
51.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 30 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added through two addition funnels into a flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 60°-70° C. for 3-5 hours
Duration
4 (± 1) h
ADDITION
Type
ADDITION
Details
was added slowly
WAIT
Type
WAIT
Details
the mixture brought to 60° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
C under nitrogen and held at 60° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with warm water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)NC(CCS)=O
Name
Type
product
Smiles
ClC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04868310

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Smiles
C(C=C)#N.C1(CCCCC1)O
Name
Quantity
51.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 30 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added through two addition funnels into a flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 60°-70° C. for 3-5 hours
Duration
4 (± 1) h
ADDITION
Type
ADDITION
Details
was added slowly
WAIT
Type
WAIT
Details
the mixture brought to 60° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
C under nitrogen and held at 60° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with warm water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)NC(CCS)=O
Name
Type
product
Smiles
ClC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04868310

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Smiles
C(C=C)#N.C1(CCCCC1)O
Name
Quantity
51.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 30 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added through two addition funnels into a flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 60°-70° C. for 3-5 hours
Duration
4 (± 1) h
ADDITION
Type
ADDITION
Details
was added slowly
WAIT
Type
WAIT
Details
the mixture brought to 60° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
C under nitrogen and held at 60° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with warm water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)NC(CCS)=O
Name
Type
product
Smiles
ClC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04868310

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1([OH:11])[CH2:10][CH2:9]CCC1.S(=O)(=O)(O)O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.NC(N)=[S:26]>O>[CH:1]1([NH:4][C:5](=[O:11])[CH2:10][CH2:9][SH:26])[CH2:23][CH2:18][CH2:19][CH2:3][CH2:2]1.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Smiles
C(C=C)#N.C1(CCCCC1)O
Name
Quantity
51.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 30 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added through two addition funnels into a flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 60°-70° C. for 3-5 hours
Duration
4 (± 1) h
ADDITION
Type
ADDITION
Details
was added slowly
WAIT
Type
WAIT
Details
the mixture brought to 60° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
C under nitrogen and held at 60° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with warm water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)NC(CCS)=O
Name
Type
product
Smiles
ClC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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